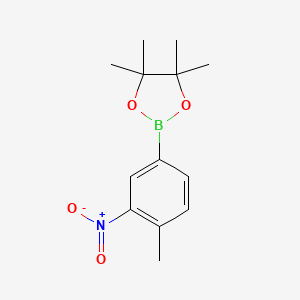
1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the family of pyrrolidine. It has a molecular formula of C12H14FNO2 and a molecular weight of 223.24 g/mol.
Physical And Chemical Properties Analysis
1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid has a molecular formula of C12H14FNO2 and a molecular weight of 223.24 g/mol. More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of organotin esters, contributing to the understanding of their molecular structure and potential applications in materials science. This includes the study of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid and their structural analysis through methods like IR, 1H NMR spectroscopy, and X-ray diffraction (Yin et al., 2004).
Chemical Reactions and Complexes
- It serves as a building block in the rapid asymmetric synthesis of amino acids, indicating its role in the creation of complex molecules and potential applications in medicinal chemistry. The study demonstrated the formation of NiII complexes and the efficiency of these complexes in terms of reaction rates and stereoselectivities in the asymmetric synthesis of (S)-α-amino acids (Saghyan et al., 2010).
Crystallography
- The compound has been used to study the crystallography of related molecules, such as in the analysis of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline. The study provided insights into the molecular conformation and interactions within the crystal structure, contributing to the broader field of crystal engineering (Rajalakshmi et al., 2013).
Metal-Organic Frameworks
- The structure and properties of metal-organic frameworks (MOFs) involving similar compounds have been explored, reflecting its relevance in materials science, particularly for applications such as dye adsorption and separation. This underscores the potential of such compounds in environmental applications and nanotechnology (Zhao et al., 2020).
Extraction and Separation Processes
- It has been involved in studies related to the extraction and separation processes, like the examination of pyridine-3-carboxylic acid extraction, indicating its potential role in industrial applications, pharmaceuticals, and biochemical processes (Kumar & Babu, 2009).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAKRUBVWRZCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B1393440.png)



amine](/img/structure/B1393447.png)








